N-[(3-benzyl-2-ethylsulfonylimidazol-4-yl)methyl]-N-prop-2-ynylcyclohexanamine
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Overview
Description
N-[(3-benzyl-2-ethylsulfonylimidazol-4-yl)methyl]-N-prop-2-ynylcyclohexanamine is a complex organic compound featuring an imidazole ring, a benzyl group, and a cyclohexanamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3-benzyl-2-ethylsulfonylimidazol-4-yl)methyl]-N-prop-2-ynylcyclohexanamine typically involves multiple steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized using a cyclization reaction involving an amido-nitrile and a suitable catalyst, such as nickel.
Introduction of the Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction, where a benzyl halide reacts with the imidazole derivative.
Sulfonylation: The ethylsulfonyl group is added through a sulfonylation reaction using an appropriate sulfonyl chloride.
Attachment of the Cyclohexanamine Moiety: The final step involves the coupling of the imidazole derivative with cyclohexanamine under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-[(3-benzyl-2-ethylsulfonylimidazol-4-yl)methyl]-N-prop-2-ynylcyclohexanamine can undergo various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the benzyl or sulfonyl groups, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Substitution: Benzyl halides or sulfonyl chlorides in the presence of a base like triethylamine.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and alcohols.
Substitution: Various benzyl or sulfonyl derivatives.
Scientific Research Applications
N-[(3-benzyl-2-ethylsulfonylimidazol-4-yl)methyl]-N-prop-2-ynylcyclohexanamine has several scientific research applications:
Medicinal Chemistry: The compound’s imidazole ring is a common pharmacophore in drug design, making it a potential candidate for developing new therapeutic agents.
Biological Studies: Its unique structure allows it to interact with various biological targets, making it useful in studying enzyme inhibition and receptor binding.
Materials Science: The compound can be used in the synthesis of advanced materials, such as polymers and nanomaterials, due to its functional groups.
Mechanism of Action
The mechanism of action of N-[(3-benzyl-2-ethylsulfonylimidazol-4-yl)methyl]-N-prop-2-ynylcyclohexanamine involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
N-benzylimidazole: Lacks the sulfonyl and cyclohexanamine groups, making it less versatile.
N-prop-2-ynylimidazole: Similar structure but lacks the benzyl and sulfonyl groups.
N-ethylsulfonylimidazole: Lacks the benzyl and cyclohexanamine groups.
Uniqueness
N-[(3-benzyl-2-ethylsulfonylimidazol-4-yl)methyl]-N-prop-2-ynylcyclohexanamine is unique due to its combination of functional groups, which confer a wide range of chemical reactivity and biological activity .
Properties
IUPAC Name |
N-[(3-benzyl-2-ethylsulfonylimidazol-4-yl)methyl]-N-prop-2-ynylcyclohexanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N3O2S/c1-3-15-24(20-13-9-6-10-14-20)18-21-16-23-22(28(26,27)4-2)25(21)17-19-11-7-5-8-12-19/h1,5,7-8,11-12,16,20H,4,6,9-10,13-15,17-18H2,2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOYXVHOWAPTDDT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=NC=C(N1CC2=CC=CC=C2)CN(CC#C)C3CCCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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